molecular formula C18H15ClN4S2 B4582637 N-(4-chlorophenyl)-N'-1-naphthyl-1,2-hydrazinedicarbothioamide

N-(4-chlorophenyl)-N'-1-naphthyl-1,2-hydrazinedicarbothioamide

Cat. No. B4582637
M. Wt: 386.9 g/mol
InChI Key: MWOROGQLTNMJLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-N'-1-naphthyl-1,2-hydrazinedicarbothioamide, also known as NPC, is a chemical compound that has been widely used in scientific research. It is a thiosemicarbazone derivative that has been shown to have potential therapeutic applications in various diseases, including cancer, viral infections, and neurodegenerative disorders.

Scientific Research Applications

Solubility and Dissolution Studies

  • Solubility in Pure Solvents: The solubility of N-(4-chlorophenyl)-N'-1-naphthyl-1,2-hydrazinedicarbothioamide analogues has been measured in various pure solvents, highlighting the influence of temperature on solubility and offering insights for formulation development in pharmaceutical industries. Solubility increases with temperature in solvents like ethanol, ethylene glycol, propylene glycol, polyethylene glycol-400, and isopropyl alcohol, which could be crucial for drug delivery system design (Shakeel, Bhat, & Haq, 2014).

Fluorescent Probes for Metal Detection

  • Detection of Zn2+: A hydrazine-carbothioamide-based fluorescent chemosensor was developed for the selective detection of Zn2+ ions, which could be used in paper strips, zebrafish, and real water samples. This application demonstrates the compound's potential in environmental monitoring and biological research (Suh et al., 2022).

Synthesis and Characterization of New Molecules

  • Synthesis of Heterocyclic Compounds: The compound and its derivatives have been used to synthesize a variety of heterocyclic compounds, including thiazolines and thiadiazepines, demonstrating its versatility as a precursor in organic synthesis. These compounds have potential applications in developing new materials, drugs, and chemical sensors (Ramadan, 2019).

Biological Activity Studies

  • Antibacterial and Antioxidant Activities: Some derivatives of this compound have been explored for their antibacterial and antioxidant activities. These studies are crucial for discovering new drugs and understanding the molecular basis of their activity (Neshan, Al-Rawi, & Tomma, 2019).

Environmental and Health Monitoring

  • Water Pollutant Detection: Research has also focused on using derivatives of this compound in sensors to detect important water pollutants like hydrazine and 4-chlorophenol. Such applications are vital for environmental protection and public health safety (Tahernejad-Javazmi et al., 2018).

properties

IUPAC Name

1-(4-chlorophenyl)-3-(naphthalen-1-ylcarbamothioylamino)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4S2/c19-13-8-10-14(11-9-13)20-17(24)22-23-18(25)21-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,20,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOROGQLTNMJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=S)NNC(=S)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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